N-(2-acetylphenyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-acetylphenyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C12H11NO3S2 and a molecular weight of 281.35 g/mol . This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a thiophene ring via a sulfonamide linkage . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(2-acetylphenyl)thiophene-2-sulfonamide typically involves the reaction of 2-acetylphenylamine with thiophene-2-sulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
N-(2-acetylphenyl)thiophene-2-sulfonamide undergoes various types of chemical reactions, including:
Scientific Research Applications
N-(2-acetylphenyl)thiophene-2-sulfonamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The acetyl group and sulfonamide linkage play crucial roles in its binding to target proteins and enzymes . This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
N-(2-acetylphenyl)thiophene-2-sulfonamide can be compared with other similar compounds, such as:
N-(2-acetylphenyl)benzene-2-sulfonamide: This compound has a benzene ring instead of a thiophene ring, which can affect its chemical reactivity and biological activity.
N-(2-acetylphenyl)furan-2-sulfonamide: The furan ring in this compound can lead to different electronic properties and reactivity compared to the thiophene ring.
This compound is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties, making it valuable for various research applications .
Properties
IUPAC Name |
N-(2-acetylphenyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-9(14)10-5-2-3-6-11(10)13-18(15,16)12-7-4-8-17-12/h2-8,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNYRXCJVPQCIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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